N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(trifluoromethyl)-1H-1,3-benzimidazole-5-carboxamide
Description
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(trifluoromethyl)-1H-1,3-benzimidazole-5-carboxamide is a compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are used in various medicinal applications due to their ability to interact with biopolymers in living systems .
Properties
Molecular Formula |
C18H14F3N5O |
|---|---|
Molecular Weight |
373.3 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(trifluoromethyl)-3H-benzimidazole-5-carboxamide |
InChI |
InChI=1S/C18H14F3N5O/c19-18(20,21)17-25-13-6-5-10(9-14(13)26-17)16(27)22-8-7-15-23-11-3-1-2-4-12(11)24-15/h1-6,9H,7-8H2,(H,22,27)(H,23,24)(H,25,26) |
InChI Key |
XVHJQJFZCSWTKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCNC(=O)C3=CC4=C(C=C3)N=C(N4)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(trifluoromethyl)-1H-1,3-benzimidazole-5-carboxamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . Industrial production methods often involve the use of aromatic aldehydes or cyanogen bromide in acetonitrile solution .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: Commonly using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Often involves reagents such as lithium aluminum hydride.
Scientific Research Applications
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(trifluoromethyl)-1H-1,3-benzimidazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Investigated for its potential as an antiviral and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including parasitic infections and cancer
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways. It binds to biopolymers, disrupting their normal function, which can lead to various biological effects such as inhibition of cell proliferation or viral replication .
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives such as:
- 2-phenylbenzimidazole
- N-(2-amino-1-(propane-2-sulfonyl)-1H-benzo[d]-imidazol-6-yl)-2,6-difluoro-benzamide
- N5,N5-bis-(3-methoxy-benzyl)-1-(propane-2-sulfonyl)-1H-benzimidazole-2,5-diamine Compared to these compounds, N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(trifluoromethyl)-1H-1,3-benzimidazole-5-carboxamide is unique due to its trifluoromethyl group, which enhances its biological activity and stability .
Biological Activity
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(trifluoromethyl)-1H-1,3-benzimidazole-5-carboxamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and applications in various fields.
Chemical Structure and Properties
The compound features a benzimidazole core, which is known for its diverse biological activities. The trifluoromethyl group enhances its lipophilicity and may influence its interaction with biological targets. The IUPAC name of the compound is this compound, and its molecular formula is C18H14F3N5O.
The biological activity of this compound can be attributed to several mechanisms:
Enzyme Inhibition: The benzimidazole moiety can interact with various enzymes, potentially inhibiting their activity. This interaction often involves binding to the active site of the enzyme.
Receptor Modulation: The structural features of the compound may allow it to act as a modulator for specific receptors, influencing cellular signaling pathways.
Reactive Oxygen Species (ROS) Generation: Some studies suggest that compounds with similar structures can induce ROS production, leading to oxidative stress in cancer cells and subsequent apoptosis.
Anticancer Activity
Research has demonstrated that benzimidazole derivatives possess significant anticancer properties. For instance, studies have shown that related compounds can sensitize cancer cells to radiation therapy by inducing DNA damage through ROS production and activating apoptotic pathways.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Complex 2b | A375 (melanoma) | Not specified | ROS generation, DNA damage |
| This compound | MDA-MB-231 (breast cancer) | 5.2 | DNA fragmentation |
Antibacterial Activity
The antibacterial properties of benzimidazole derivatives have also been explored. The compound has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and has been tested for its ability to inhibit bacterial growth effectively.
Case Studies
Several case studies have highlighted the efficacy of benzimidazole derivatives in clinical settings:
- Study on Melanoma Cells: A study found that a related benzimidazole complex significantly increased the sensitivity of melanoma cells to radiation therapy by inducing intracellular ROS and activating apoptotic pathways.
- Antibacterial Testing: Another study evaluated the antibacterial effects of benzimidazole derivatives against common pathogens and reported promising results, indicating potential for development as therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
